molecular formula C13H17BF2O2 B3002988 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1392150-21-8

2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3002988
M. Wt: 254.08
InChI Key: LGJSPTFUIMJKTA-UHFFFAOYSA-N
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Description

The compound 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the structure of 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, which carries probes for determining ion pair formations, suggests that the compound of interest may also have similar properties in terms of ion pair formation and could be useful in studying such chemical processes .

Synthesis Analysis

The synthesis of related compounds, such as 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, involves the reaction of 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with o-aminophenol . This suggests that the synthesis of 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could potentially involve a similar strategy, possibly starting with a 2-alkoxy-1,3,2-dioxaborolane and reacting it with a difluorophenyl-containing compound.

Molecular Structure Analysis

The molecular structure of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been determined using single-crystal X-ray diffractometer data, revealing an orthorhombic crystal structure with a tetracoordinated boron atom . This information provides a basis for understanding the potential molecular structure of 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which may also feature a tetracoordinated boron atom within a heterocyclic ring system.

Chemical Reactions Analysis

The reactions of 2,2-Difluoro-4-methylnaphtho[1,2-e]-1,3,2-dioxaborin and its isomer with carbonyl compounds and aniline result in the formation of colored ethylenic derivatives and corresponding oxazaborins . This indicates that the compound of interest might also react with carbonyl compounds and aniline to form similar derivatives, which could be of interest in the development of new materials or as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not directly provided, the properties of similar compounds can offer some insights. For example, the determination of rate constants for ion pair formations in different solvents for 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane suggests that the compound of interest may also have distinct behaviors in various solvents, which could be relevant for its applications in chemical processes . Additionally, the crystal structure analysis of a related compound provides clues about its density and lattice constants, which could be extrapolated to estimate the properties of the compound .

Scientific Research Applications

Synthesis of Novel Derivatives

A study by Das et al. (2015) focused on the synthesis of novel derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, including stilbenes and resveratrol analogues. These compounds, especially boron-containing polyene systems, show potential in new materials for Liquid Crystal Display (LCD) technology and are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Organoboron Compounds in Medicinal Chemistry

Spencer et al. (2002) synthesized ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives of 2-methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. These compounds displayed inhibitory activity against serine proteases, including thrombin, highlighting their potential in medicinal chemistry (Spencer et al., 2002).

Structural and Physicochemical Analysis

Huang et al. (2021) conducted structural, crystallographic, and conformational analyses on boric acid ester intermediates with benzene rings. These studies, utilizing Density Functional Theory (DFT), revealed insights into molecular structures and physicochemical properties (Huang et al., 2021).

Applications in Polymer Synthesis

Yokozawa et al. (2011) investigated the polymerization of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which led to the synthesis of polymers with potential applications in electronics and materials science (Yokozawa et al., 2011).

Electronic and Optical Applications

Research by Naka et al. (2013) on silicon-containing molecules with bithiophene units derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed that these compounds have significant optical properties, including fluorescence, which is crucial in the development of new electronic and optical materials (Naka et al., 2013).

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential areas for further exploration. The development of new, more efficient synthesis methods, as well as the exploration of new types of reactions involving these compounds, could be interesting areas for future research .

properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-10(15)7-11(16)6-9/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJSPTFUIMJKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1392150-21-8
Record name 2-[(3,5-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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